

Application Notes and Protocols for Cyjohnphos in Pharmaceutical Ingredient Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of **Cyjohnphos**, a bulky, electron-rich monodentate phosphine ligand, in the synthesis of pharmaceutical ingredients and complex organic molecules. **Cyjohnphos** has demonstrated significant utility in facilitating challenging cross-coupling reactions, offering high yields and selectivity.

Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates

Cyjohnphos is a highly effective ligand in the nickel-catalyzed Suzuki-Miyaura cross-coupling of tertiary benzylic acetates with arylboroxines. This reaction is particularly valuable for the stereospecific synthesis of diaryl and triaryl quaternary stereocenters, which are important structural motifs in many pharmaceutical compounds.

Data Presentation



Entry	Aryl Boroxine	Tertiary Benzylic Acetate	Product	Yield (%)
1	Phenylboroxine	1-(1-phenylethyl) acetate	1,1- diphenylethane	85
2	4- Methoxyphenylb oroxine	1-(1-phenylethyl) acetate	1-(4- methoxyphenyl)- 1-phenylethane	92
3	3,5- Dimethylphenylb oroxine	1-(1-(naphthalen- 2-yl)ethyl) acetate	1-(3,5- dimethylphenyl)- 1-(naphthalen-2- yl)ethane	88
4	Phenylboroxine	1-methyl-1- phenylpropyl acetate	2-phenyl-2- phenylbutane	78

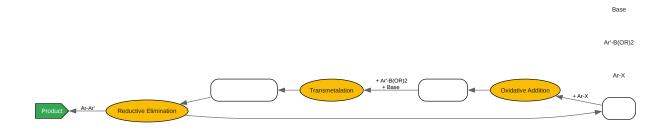
Experimental Protocol

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Arylation:

- Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with Ni(cod)₂ (5 mol%), **Cyjohnphos** (10 mol%), and the tertiary benzylic acetate (1.0 equiv.).
- Solvent and Reagents: Anhydrous toluene (0.5 M) is added, followed by the arylboroxine (1.2 equiv.) and potassium phosphate (K₃PO₄) (2.0 equiv.).
- Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C for 12-24 hours.
- Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.



Catalytic Cycle: Nickel-Catalyzed Suzuki-Miyaura Coupling



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Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Synthesis of 1,3,5-tris(2'-aminophenyl)benzene

Cyjohnphos serves as an effective ligand in the palladium-catalyzed synthesis of 1,3,5-tris(2'-aminophenyl)benzene, a key building block for various functional materials and potential ionic receptors.[1]

Data Presentation



Entry	Aryl Halide	Amine	Base	Solvent	Temperat ure (°C)	Yield (%)
1	1,3,5- tribromobe nzene	2- bromoanili ne	NaOtBu	Toluene	100	75
2	1,3,5- trichlorobe nzene	2- bromoanili ne	КзРО4	Dioxane	110	68
3	1,3,5- tribromobe nzene	2- aminobenz onitrile	CS2CO3	Toluene	100	82

Experimental Protocol

General Procedure for the Synthesis of 1,3,5-tris(2'-aminophenyl)benzene:

- Catalyst Pre-formation: To a solution of Pd(OAc)₂ (2 mol%) and **Cyjohnphos** (4 mol%) in anhydrous toluene, the appropriate base (e.g., NaOtBu, 3.5 equiv.) is added under an argon atmosphere. The mixture is stirred at room temperature for 15 minutes.
- Reaction Mixture: To the pre-formed catalyst, 1,3,5-trihalobenzene (1.0 equiv.) and the corresponding aniline derivative (3.3 equiv.) are added.
- Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 24-48 hours.
- Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.



Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

Cyjohnphos, in combination with a palladium source, forms a highly active catalytic system for the Buchwald-Hartwig amination of challenging aryl chlorides with a variety of primary and secondary amines. This is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).

Data Presentation

Entry	Aryl Chloride	Amine	Product	Yield (%)
1	4-Chlorotoluene	Morpholine	4-(p- tolyl)morpholine	95
2	2- Chlorobenzonitril e	Aniline	2- aminobenzonitril e	88
3	1-Chloro-4- (trifluoromethyl)b enzene	n-Hexylamine	N-(4- (trifluoromethyl)p henyl)hexan-1- amine	91
4	2-Chloropyridine	Piperidine	2-(piperidin-1- yl)pyridine	85

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

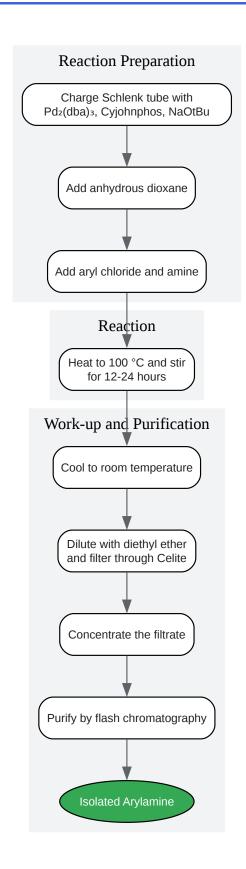
- Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), Cyjohnphos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.) under an argon atmosphere.
- Reagents: Anhydrous dioxane (0.5 M), the aryl chloride (1.0 equiv.), and the amine (1.2 equiv.) are added sequentially.
- Reaction Conditions: The tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours.



- Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
- Purification: The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired arylamine.

Experimental Workflow: Buchwald-Hartwig Amination





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Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction using **Cyjohnphos**.

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References

- 1. researchgate.net [researchgate.net]
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